molecular formula C8H18N2 B1588175 N,N,N',N'-Tetramethyl-2-butene-1,4-diamine CAS No. 111-52-4

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Cat. No. B1588175
CAS RN: 111-52-4
M. Wt: 142.24 g/mol
InChI Key: KUEDAAUECWBMLW-AATRIKPKSA-N
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Description

“N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine” is a chemical compound used in the synthesis of quaternary bisammonium surfactants with antimicrobial activity against Pseudomonas aeruginosa .


Molecular Structure Analysis

The molecular formula of “N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine” is C8H18N2 . Its IUPAC Standard InChI is InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+ .


Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine” has a boiling point of 172-173 °C at 723 mm Hg . Its density is 0.82 g/mL at 25 °C .

Scientific Research Applications

1. CO2 Capture Technologies N,N,N',N'-Tetramethyl-1,4-butanediamine and related tertiary diamines have been investigated for their potential in post-combustion CO2 capture. Their acid-base properties and CO2 absorption capabilities were studied, demonstrating their potential as bicarbonate forming absorbents in CO2 absorption processes. This research is significant for developing more efficient methods for capturing greenhouse gases (Xiao et al., 2020).

2. Metal Complex Chemistry The interaction between Pt(II) centres in binuclear Pt(II) complexes using different bridging diamines, including N,N,N',N'-Tetramethyl-1,4-butanediamine, was studied. This research provides insights into the reactivity and thermodynamic and kinetic properties of these complexes, important for understanding and designing metal-based catalysts and materials (Hofmann & Eldik, 2003).

3. Fluorescent Sensor Development N,N,N',N'-Tetramethyl-1,4-butanediamine derivatives have been used in the design and development of fluorescent sensors for detecting substances like trinitrophenol in water. This research is crucial for environmental monitoring and detecting hazardous materials (Chakraborty & Mandal, 2018).

4. Atmospheric Chemistry Studies on the molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including N,N,N',N'-Tetramethyl-1,4-butanediamine, and sulfuric acid provide valuable information on atmospheric particle formation processes. This research contributes to understanding atmospheric chemistry and air quality management (Elm et al., 2016).

5. Organometallic Syntheses The use of N,N,N',N'-Tetramethyl-1,4-butanediamine in organometallic chemistry, particularly in metalation reactions involving benzene and ferrocene, highlights its significance in synthesizing new organometallic compounds. This research has implications for the development of new materials and catalysts (Rausch & Ciappenelli, 1967).

6. Corrosion Inhibition Novel compounds derived from N,N,N',N'-Tetramethyl-1,4-butanediamine have been investigated as corrosion inhibitors for mild steel. This research is essential for materials protection and prolonging the lifespan of metal structures and components (Singh & Quraishi,2016)

7. Polymerization Catalysts N,N,N',N'-Tetramethyl-1,4-butanediamine-based ligands have been explored in iron-mediated atom transfer radical polymerization of methyl methacrylate. This research is critical for developing more efficient polymerization catalysts and processes (Ibrahim et al., 2004).

8. Synthesis of Macrocyclic Complexes The reaction of N,N,N',N'-Tetramethyl-1,4-butanediamine with metal ions has been studied for the synthesis of macrocyclic complexes. These complexes have potential applications in coordination chemistry and material sciences (Tadokoro et al., 1991).

9. Mesomorphic Behavior Study N,N,N',N'-Tetramethyl-1,4-butanediamine derivatives have been analyzed for their mesomorphic behavior, contributing to the field of liquid crystal research and its applications in display technologies and other areas (Hosokai et al., 1999).

10. Molecular Structure and Interaction Studies Studies focusing on the molecular structures and interactions of N,N,N',N'-Tetramethyl-1,4-butanediamine in various chemical environments have provided insights into molecular behavior, which is vital for designing new materials and understanding chemical reactions (Jacobs et al., 1998).

Safety And Hazards

“N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine” is classified as a flammable liquid (Flam. Liq. 3) and skin corrosive (Skin Corr. 1B) . It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

properties

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883306
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
Source EPA DSSTox
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

CAS RN

111-52-4, 4559-79-9
Record name (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-52-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetramethylbut-2-enylenediamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
Source EPA Chemicals under the TSCA
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylbut-2-enylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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